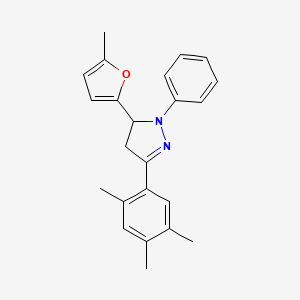![molecular formula C10H18N4O B11637209 (2E)-2-cyano-3-{[3-(dimethylamino)propyl]amino}but-2-enamide](/img/structure/B11637209.png)
(2E)-2-cyano-3-{[3-(dimethylamino)propyl]amino}but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-3-{[3-(dimethylamino)propyl]amino}but-2-enamide is an organic compound with a complex structure that includes a cyano group, a dimethylamino group, and an enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-{[3-(dimethylamino)propyl]amino}but-2-enamide typically involves multi-step organic reactions. One common method involves the reaction of a suitable cyano compound with a dimethylamino propylamine derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-{[3-(dimethylamino)propyl]amino}but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted products.
Scientific Research Applications
(2E)-2-cyano-3-{[3-(dimethylamino)propyl]amino}but-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-{[3-(dimethylamino)propyl]amino}but-2-enamide involves its interaction with specific molecular targets. The cyano group and dimethylamino group play crucial roles in binding to these targets, leading to various biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and triggering specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-{[3-(methylamino)propyl]amino}but-2-enamide: Similar structure but with a methylamino group instead of a dimethylamino group.
(2E)-2-cyano-3-{[3-(ethylamino)propyl]amino}but-2-enamide: Contains an ethylamino group instead of a dimethylamino group.
Uniqueness
The presence of the dimethylamino group in (2E)-2-cyano-3-{[3-(dimethylamino)propyl]amino}but-2-enamide imparts unique chemical properties, such as increased basicity and nucleophilicity
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
(E)-2-cyano-3-[3-(dimethylamino)propylamino]but-2-enamide |
InChI |
InChI=1S/C10H18N4O/c1-8(9(7-11)10(12)15)13-5-4-6-14(2)3/h13H,4-6H2,1-3H3,(H2,12,15)/b9-8+ |
InChI Key |
GLABUMKWRLMDDY-CMDGGOBGSA-N |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)N)/NCCCN(C)C |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11637145.png)
![N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11637147.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B11637150.png)
![(5E)-1-(3-fluorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11637159.png)
![5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637171.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637174.png)
![Prop-2-en-1-yl 5-cyano-2-methyl-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11637189.png)
![2-[2-(4-Bromophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11637195.png)
![2-{[(3-Phenoxyphenyl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B11637196.png)
![3-bromo-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamide](/img/structure/B11637199.png)
![3-Ethyl-2-[(2-phenylethyl)sulfanyl]-6H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11637208.png)
![4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B11637210.png)
